A Technical Guide to 2-Hydroxy-4-methylbenzenesulphonic Acid Ammonium Salt (CAS 79093-71-3): Properties, Synthesis, and Applications
A Technical Guide to 2-Hydroxy-4-methylbenzenesulphonic Acid Ammonium Salt (CAS 79093-71-3): Properties, Synthesis, and Applications
This document provides an in-depth technical overview of 2-Hydroxy-4-methylbenzenesulphonic acid ammonium salt (CAS 79093-71-3), a specialized aromatic compound. Designed for researchers, chemists, and professionals in drug development, this guide synthesizes available data on its physicochemical properties, outlines a logical synthesis pathway, discusses its current and potential applications, and provides essential safety protocols. The information herein is grounded in established chemical principles and supported by publicly available technical data.
Core Compound Identity and Significance
2-Hydroxy-4-methylbenzenesulphonic acid ammonium salt is an organic compound featuring a benzene ring substituted with hydroxyl, methyl, and sulfonic acid groups, with the acidic proton of the sulfonic acid replaced by an ammonium ion.[1] This structure imparts a unique combination of properties, making it a subject of interest in various chemical domains.
It is also known by several synonyms, including Ammonium 2-hydroxy-4-methylbenzenesulfonate and m-Cresol-6-Sulfonic Acid Ammonium Salt.[1][2] Notably, in the pharmaceutical industry, it is recognized as an impurity of Policresulen, an antiseptic and hemostatic agent, making its characterization and synthesis critical for quality control and regulatory compliance in drug manufacturing.[1][3]
Molecular Structure
The molecule's functionality is key to its behavior. The sulfonic acid group is strongly acidic, while the hydroxyl group is weakly acidic. The ammonium ion serves as the counter-ion. This combination suggests high solubility in polar solvents.[1]
Caption: Chemical structure of 2-Hydroxy-4-methylbenzenesulphonic acid ammonium salt.
Physicochemical Properties
A summary of the key physical and chemical properties is presented below. This data is essential for designing experiments, ensuring safe handling, and predicting the compound's behavior in various systems.
| Property | Value | Source(s) |
| CAS Number | 79093-71-3 | [1][2][3] |
| Molecular Formula | C₇H₁₁NO₄S | [1][2] |
| Molecular Weight | 205.23 g/mol | [2][3][4] |
| Appearance | White to Off-White Solid | [2] |
| Solubility | Soluble in water and polar solvents | [1] |
| Storage Conditions | 2-8°C, Hygroscopic, store under inert atmosphere | [2] |
| InChI Key | KGBVTRPJPQHXSU-UHFFFAOYSA-N | [1] |
| SMILES | N.Cc1ccc(c(O)c1)S(=O)(=O)O | [4] |
Synthesis Pathway: A Proposed Protocol
Caption: Proposed two-step synthesis workflow for the target compound.
Experimental Protocol
Disclaimer: This protocol is a proposed methodology. All laboratory work should be conducted under a chemical fume hood with appropriate personal protective equipment (PPE).
Step 1: Sulfonation of m-Cresol
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Causality: m-Cresol is an activated aromatic ring due to the electron-donating effects of the hydroxyl (-OH) and methyl (-CH₃) groups. Both are ortho, para-directing. Sulfonation is expected to occur at position 6 (ortho to -OH, meta to -CH₃) or position 2 (ortho to both), with the latter being sterically hindered. The primary product under controlled conditions is often the kinetically favored ortho-sulfonated product. Using concentrated sulfuric acid provides the electrophile (SO₃).
-
Methodology:
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To a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 1 mole of m-cresol.
-
Cool the flask in an ice bath to 0-5°C.
-
Slowly add 1.1 moles of concentrated sulfuric acid (98%) dropwise via the dropping funnel, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours or until reaction completion is confirmed by TLC.
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The reaction mixture, containing the free acid (2-Hydroxy-4-methylbenzenesulphonic acid), is used directly in the next step.
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Step 2: Neutralization and Isolation
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Causality: The sulfonic acid product is a strong acid and will readily react with a base like ammonium hydroxide in a classic acid-base neutralization to form the corresponding ammonium salt. The salt is typically less soluble than the free acid in certain solvent systems, allowing for its isolation via crystallization. This principle is supported by patents describing the formation of sulfonic acid salts.[5]
-
Methodology:
-
Cool the reaction mixture from Step 1 in an ice bath.
-
Slowly and carefully add a concentrated ammonium hydroxide solution (28-30%) until the pH of the solution is neutral (pH ~7). This step is highly exothermic and must be done with caution.
-
The ammonium salt may precipitate upon neutralization. If not, the solution can be concentrated under reduced pressure to induce crystallization.
-
Cool the resulting slurry and collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of ice-cold ethanol to remove unreacted starting material and impurities.
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Dry the product under vacuum at a low temperature (e.g., 40-50°C) to yield the final 2-Hydroxy-4-methylbenzenesulphonic acid ammonium salt.
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Applications and Research Significance
The utility of this compound spans several areas, from industrial materials to pharmaceutical analysis.
-
Materials Science: It has been identified as a doping agent for E-glass fabric, where its ionic nature can be leveraged to enhance electronic conductivity.[1]
-
Surfactant Chemistry: The molecule possesses both a hydrophobic part (the methyl-substituted benzene ring) and a hydrophilic part (the ionic sulfonate group), suggesting potential applications as a surfactant or emulsifier in various formulations.[1]
-
Pharmaceutical Analysis: As a known impurity of Policresulen, the ability to synthesize and isolate this compound is vital for analytical purposes.[3] It serves as a reference standard for developing and validating analytical methods (e.g., HPLC) to ensure the purity and safety of the final drug product.
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Organic Synthesis: Its multifunctional structure makes it a versatile intermediate for further chemical modifications.[1] The hydroxyl, sulfonate, and aromatic ring can all serve as handles for subsequent reactions.
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Agrochemicals: Related toluenesulfonic acid derivatives have been noted for their use as animal drugs, suggesting a potential area for further research and development.[1]
Analytical Characterization (Expected)
While specific spectral data for this compound was not found in the initial search, a standard analytical characterization workflow would include the following techniques. The expected results are predicted based on the known structure.
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¹H NMR: Aromatic protons would appear as multiplets in the 6.5-8.0 ppm range. A singlet corresponding to the methyl group protons would be expected around 2.0-2.5 ppm. The protons of the hydroxyl and ammonium groups are exchangeable and may appear as broad singlets or may not be observed depending on the solvent and concentration.
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¹³C NMR: Signals for the seven distinct carbon atoms would be present, with aromatic carbons in the 110-160 ppm range and the methyl carbon appearing upfield (~20 ppm).
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FT-IR Spectroscopy: Characteristic absorption bands would confirm functional groups: a broad peak around 3200-3500 cm⁻¹ (O-H stretch), peaks around 3000-3200 cm⁻¹ (N-H stretch of NH₄⁺), sharp peaks for aromatic C-H stretches (~3030 cm⁻¹), and strong, characteristic peaks for the sulfonate group (S=O stretches) around 1040 cm⁻¹ and 1180 cm⁻¹.
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Mass Spectrometry: Analysis would show the molecular ion of the free acid (C₇H₈O₄S) at m/z 188, with the ammonium salt dissociating in the ion source.
Safety and Handling
Safety data for sulfonic acids can vary, but due to the presence of the strongly acidic sulfonate group, it is prudent to handle this compound with care. Safety data sheets for structurally related sulfonic acids indicate potential hazards.[6][7]
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Primary Hazards: The compound should be treated as potentially corrosive. It may cause skin irritation or burns and serious eye damage.[6][7] Inhalation of dust may cause respiratory irritation.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat. Use in a well-ventilated area or under a chemical fume hood.[6]
-
Handling: Avoid generating dust. Do not get in eyes, on skin, or on clothing. Do not ingest. Wash hands thoroughly after handling.[6]
-
First Aid:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[6][7]
-
Skin Contact: Remove contaminated clothing and wash the affected area immediately with soap and plenty of water.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[6][7]
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, consistent with the recommended 2-8°C.[2] The hygroscopic nature of the compound requires protection from moisture.
References
-
2-Hydroxy-4-methylbenzenesulfonic Acid Ammonium Salt | 79093-71-3. (n.d.). Pharmaffiliates. [Link]
-
Rajanna, K., et al. (2014). Ultrasonically Assisted Synthesis of Aromatic Sulfonic Acids under Vilsmeier Haack Conditions in Acetonitrile Medium. Scientific Research Publishing. [Link]
- Milner, D.W., & Holdsworth, E.C. (1952). Preparation of salts of benzene sulfonic acid. U.S.
-
Clarke, H.T., & Dreger, E.E. (n.d.). ACID AMMONIUM o-SULFOBENZOATE. Organic Syntheses Procedure. [Link]
Sources
- 1. CAS 79093-71-3: Benzenesulfonic acid, 2-hydroxy-4-methyl-,… [cymitquimica.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 2-Hydroxy-4-methylbenzenesulfonic Acid Ammonium Salt [lgcstandards.com]
- 4. 2-Hydroxy-4-methylbenzenesulfonic Acid Ammonium Salt [lgcstandards.com]
- 5. US2607801A - Preparation of salts of benzene sulfonic acid - Google Patents [patents.google.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
